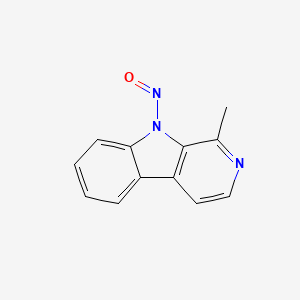
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is a complex organic compound that belongs to the class of phosphindoles This compound is characterized by the presence of a chlorine atom, two cyclohexyl groups, and an octahydro-1H-phosphindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the octahydro-1H-phosphindole core.
Addition of Cyclohexyl Groups: The final step involves the addition of cyclohexyl groups to the core structure, which can be achieved through Grignard reactions or other organometallic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized phosphindole derivatives.
Reduction: Reduced phosphindole derivatives.
Substitution: Substituted phosphindole derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclohexyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dicyclohexyloctahydro-1H-phosphindole: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromo-1,2-dicyclohexyloctahydro-1H-phosphindole: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
3-Fluoro-1,2-dicyclohexyloctahydro-1H-phosphindole:
Uniqueness
3-Chloro-1,2-dicyclohexyloctahydro-1H-phosphindole is unique due to the presence of the chlorine atom, which imparts specific chemical properties and reactivity. Its combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
| 90255-50-8 | |
Fórmula molecular |
C20H34ClP |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
3-chloro-1,2-dicyclohexyl-2,3,3a,4,5,6,7,7a-octahydrophosphindole |
InChI |
InChI=1S/C20H34ClP/c21-19-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h15-20H,1-14H2 |
Clave InChI |
GYDADBXYBUARGO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2C(C3CCCCC3P2C4CCCCC4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)
![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)

